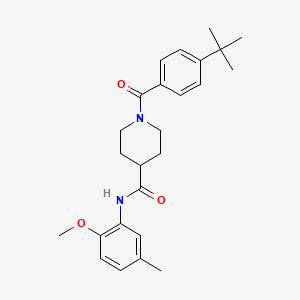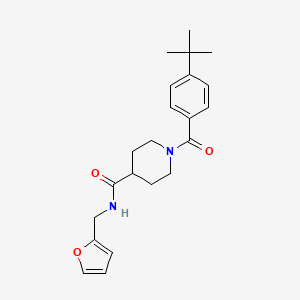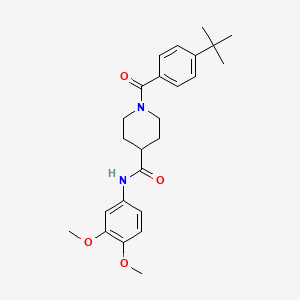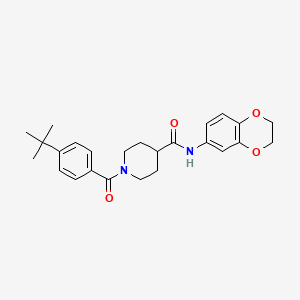
1-(4-tert-butylbenzoyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide
Overview
Description
1-(4-tert-butylbenzoyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide, also known as TTM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. TTM is a derivative of the benzophenone family and has a unique structure that makes it a promising candidate for use in various fields of research.
Mechanism of Action
The mechanism of action of 1-(4-tert-butylbenzoyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide involves the generation of singlet oxygen upon exposure to light. Singlet oxygen is a highly reactive species that can cause damage to cellular components, leading to cell death. 1-(4-tert-butylbenzoyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide has been shown to be highly effective in generating singlet oxygen, making it a promising candidate for use in PDT.
Biochemical and Physiological Effects:
1-(4-tert-butylbenzoyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 1-(4-tert-butylbenzoyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide can induce apoptosis in cancer cells, leading to their death. 1-(4-tert-butylbenzoyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-(4-tert-butylbenzoyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide is its ease of synthesis, making it a viable option for large-scale production. 1-(4-tert-butylbenzoyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide is also highly stable, making it easy to store and transport. However, 1-(4-tert-butylbenzoyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide has limited solubility in water, which can make it difficult to work with in aqueous environments.
Future Directions
There are a number of potential future directions for the use of 1-(4-tert-butylbenzoyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide in scientific research. One area of interest is in the development of new photosensitizers for use in PDT. 1-(4-tert-butylbenzoyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide has shown promising results in this area and further research could lead to the development of more effective photosensitizers. Another potential area of research is in the development of 1-(4-tert-butylbenzoyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide-based therapies for the treatment of inflammatory diseases.
Conclusion:
In conclusion, 1-(4-tert-butylbenzoyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide, or 1-(4-tert-butylbenzoyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide, is a chemical compound that has gained significant attention in the field of scientific research. 1-(4-tert-butylbenzoyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide has a unique structure that makes it a promising candidate for use in various areas of research, including photodynamic therapy and the treatment of inflammatory diseases. Further research is needed to fully understand the potential of 1-(4-tert-butylbenzoyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide and to develop new applications for this promising compound.
Scientific Research Applications
1-(4-tert-butylbenzoyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide has been extensively studied for its potential application in various areas of scientific research. One of the most promising applications of 1-(4-tert-butylbenzoyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide is in the field of photodynamic therapy (PDT). PDT is a non-invasive treatment that involves the use of photosensitizing agents to destroy cancer cells. 1-(4-tert-butylbenzoyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide has been shown to be an effective photosensitizer in PDT, making it a potential candidate for the treatment of cancer.
properties
IUPAC Name |
1-(4-tert-butylbenzoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O3/c1-17-6-11-22(30-5)21(16-17)26-23(28)18-12-14-27(15-13-18)24(29)19-7-9-20(10-8-19)25(2,3)4/h6-11,16,18H,12-15H2,1-5H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIJKJAKDIUOBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-tert-Butyl-benzoyl)-piperidine-4-carboxylic acid (2-methoxy-5-methyl-phenyl)-amide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-cyclohexyl-1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3446491.png)
![1-{[1-(4-tert-butylbenzoyl)-4-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B3446500.png)
![1-(4-tert-butylbenzoyl)-4-[(4-methyl-1-piperidinyl)carbonyl]piperidine](/img/structure/B3446507.png)
![N-(7-methoxy-8-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)nicotinamide](/img/structure/B3446510.png)



![1-[(2,5-dichlorophenyl)sulfonyl]-N,N-diethyl-4-piperidinecarboxamide](/img/structure/B3446531.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-furylmethyl)-4-piperidinecarboxamide](/img/structure/B3446545.png)
![3-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)amino]benzoic acid](/img/structure/B3446547.png)
![N-{3-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B3446549.png)
